molecular formula C9H9F3N2O2 B2481626 2,2,2-trifluoroethyl N-(2-methylpyridin-4-yl)carbamate CAS No. 1520660-94-9

2,2,2-trifluoroethyl N-(2-methylpyridin-4-yl)carbamate

Cat. No.: B2481626
CAS No.: 1520660-94-9
M. Wt: 234.178
InChI Key: JRLSOSFMWJUKAL-UHFFFAOYSA-N
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Description

2,2,2-trifluoroethyl N-(2-methylpyridin-4-yl)carbamate is a chemical compound with the molecular formula C9H9F3N2O2 and a molecular weight of 234.18 g/mol . This compound is characterized by the presence of a trifluoroethyl group and a pyridinyl carbamate moiety, making it an interesting subject for various chemical and biological studies.

Preparation Methods

The synthesis of 2,2,2-trifluoroethyl N-(2-methylpyridin-4-yl)carbamate typically involves the reaction of 2-methylpyridin-4-amine with 2,2,2-trifluoroethyl chloroformate under basic conditions . The reaction is carried out in an organic solvent such as dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

2,2,2-trifluoroethyl N-(2-methylpyridin-4-yl)carbamate undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2,2,2-trifluoroethyl N-(2-methylpyridin-4-yl)carbamate involves its interaction with specific molecular targets and pathways. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

2,2,2-trifluoroethyl N-(2-methylpyridin-4-yl)carbamate can be compared with similar compounds such as:

Properties

IUPAC Name

2,2,2-trifluoroethyl N-(2-methylpyridin-4-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3N2O2/c1-6-4-7(2-3-13-6)14-8(15)16-5-9(10,11)12/h2-4H,5H2,1H3,(H,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRLSOSFMWJUKAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)NC(=O)OCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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